

# Selectivity Profile of AT7867 Dihydrochloride: A Kinase Inhibitor Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the kinase selectivity profile of **AT7867 dihydrochloride** with other notable AKT inhibitors. The information is intended to assist researchers in selecting the most appropriate tool compound for their studies of the PI3K/AKT signaling pathway.

#### **Introduction to AT7867**

AT7867 is a potent, ATP-competitive inhibitor that primarily targets the AGC family of kinases, including Akt and p70S6K.[1][2] Its mechanism of action involves blocking the kinase activity of these key proteins in the PI3K/AKT/mTOR signaling pathway, which is frequently dysregulated in cancer. Understanding the complete selectivity profile of AT7867 across the human kinome is crucial for interpreting experimental results and predicting potential on- and off-target effects.

## **On-Target Potency of AT7867 and Alternatives**

AT7867 demonstrates potent inhibition of all three Akt isoforms, as well as p70S6K and PKA. For comparison, this guide includes data on other well-characterized AKT inhibitors: MK-2206, an allosteric pan-Akt inhibitor, and Capivasertib (AZD5363) and Ipatasertib (GDC-0068), both ATP-competitive pan-Akt inhibitors.



| Inhibitor                 | Target | IC50 (nM) | Ki (nM) |
|---------------------------|--------|-----------|---------|
| AT7867                    | Akt1   | 32        | -       |
| Akt2                      | 17     | 18        |         |
| Akt3                      | 47     | -         |         |
| p70S6K                    | 85     | -         |         |
| PKA                       | 20     | -         |         |
| MK-2206                   | Akt1   | 5         | -       |
| Akt2                      | 12     | -         |         |
| Akt3                      | 65     | -         |         |
| Capivasertib<br>(AZD5363) | Akt1   | 3         | -       |
| Akt2                      | 7      | -         |         |
| Akt3                      | 7      | -         |         |
| Ipatasertib (GDC-0068)    | Akt1   | 5         | -       |
| Akt2                      | 18     | -         |         |
| Akt3                      | 8      | -         |         |

## **Kinome-wide Selectivity Profile**

A comprehensive understanding of a kinase inhibitor's selectivity is critical for its use as a research tool. While a complete quantitative kinome scan for AT7867 against a large panel of kinases is not publicly available, studies indicate that it displays a clear window of selectivity for the AGC kinase subfamily with little activity against kinases from other sub-families.[1]

In contrast, MK-2206 is reported to be highly selective, exhibiting no inhibitory activity against a panel of 250 other protein kinases.[3][4] Capivasertib and Ipatasertib are also described as highly selective pan-Akt inhibitors.[5][6]



# Signaling Pathway and Experimental Workflow Visualizations

To illustrate the context of AT7867's activity, the following diagrams visualize the targeted signaling pathway and a typical experimental workflow for kinase inhibitor profiling.





Click to download full resolution via product page

Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition by AT7867.





Click to download full resolution via product page

Caption: Workflow for a radiometric kinase filter binding assay.



## **Experimental Protocols**

Detailed methodologies are essential for the replication and validation of experimental findings. Below are protocols for two common types of kinase assays used for selectivity profiling.

## **Radiometric Kinase Filter Binding Assay**

This assay is considered a gold standard for its direct measurement of kinase activity.[7][8]

- 1. Reagents and Materials:
- Purified active kinase
- Specific peptide or protein substrate
- Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl2, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
- [y-33P]ATP
- 10% Phosphoric acid
- P81 phosphocellulose filter plates
- Microplate scintillation counter
- 2. Procedure:
- Prepare serial dilutions of the test inhibitor (e.g., AT7867) in the kinase reaction buffer.
- In a 96-well plate, add the kinase and its specific substrate to each well.
- Add the diluted inhibitor to the appropriate wells. Include wells with DMSO as a vehicle control.
- Initiate the kinase reaction by adding [y-33P]ATP to each well.
- Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction is in the linear range.



- Stop the reaction by adding 10% phosphoric acid.
- Transfer the reaction mixture to a P81 phosphocellulose filter plate.
- Wash the filter plate multiple times with 0.75% phosphoric acid to remove unincorporated [y-33P]ATP.
- Dry the filter plate and add a scintillant.
- Measure the radioactivity in each well using a microplate scintillation counter.
- 3. Data Analysis:
- Calculate the percentage of kinase activity relative to the vehicle control for each inhibitor concentration.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## NanoBRET™ Target Engagement Intracellular Kinase Assay

This assay measures compound binding to a target kinase within intact cells, providing a more physiologically relevant assessment of target engagement.[9][10][11][12]

- 1. Reagents and Materials:
- HEK293 cells
- Expression vector for the kinase of interest fused to NanoLuc® luciferase
- Transfection reagent (e.g., FuGENE® HD)
- Opti-MEM® I Reduced Serum Medium
- NanoBRET™ Kinase Tracer
- NanoBRET™ Nano-Glo® Substrate and Extracellular NanoLuc® Inhibitor



- White, low-volume 384-well plates
- Luminometer capable of measuring donor and acceptor wavelengths (450 nm and 610 nm)
- 2. Procedure:
- Transfect HEK293 cells with the NanoLuc®-kinase fusion vector and culture for 24 hours.
- Prepare serial dilutions of the test inhibitor in Opti-MEM®.
- Prepare the NanoBRET™ Tracer in Opti-MEM®.
- Harvest the transfected cells and resuspend them in Opti-MEM®.
- In a white 384-well plate, add the cell suspension to wells containing the diluted inhibitor.
- Add the NanoBRET™ Tracer to all wells.
- Incubate the plate at 37°C in a 5% CO2 incubator for 2 hours.
- Prepare the NanoBRET™ Nano-Glo® Substrate solution containing the Extracellular NanoLuc® Inhibitor.
- · Add the substrate solution to each well.
- Read the plate within 10 minutes on a luminometer, measuring both the donor (450 nm) and acceptor (610 nm) emission.
- 3. Data Analysis:
- Calculate the NanoBRET™ ratio by dividing the acceptor emission by the donor emission.
- Normalize the BRET ratios to the vehicle control.
- Plot the normalized BRET ratio against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value for target engagement.

### Conclusion



AT7867 is a potent inhibitor of Akt and p70S6K with a favorable selectivity profile, primarily targeting the AGC kinase family. When compared to other Akt inhibitors like MK-2206, Capivasertib, and Ipatasertib, it offers a valuable tool for studying the PI3K/AKT signaling pathway. The choice of inhibitor should be guided by the specific research question, considering both the on-target potency and the broader kinome selectivity. The provided experimental protocols offer standardized methods for further characterization and comparison of these and other kinase inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth - PMC [pmc.ncbi.nlm.nih.gov]
- 2. AT7867 is a potent and oral inhibitor of AKT and p70 S6 kinase that induces pharmacodynamic changes and inhibits human tumor xenograft growth PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ipatasertib, an oral AKT inhibitor, inhibits cell proliferation and migration, and induces apoptosis in serous endometrial cancer PMC [pmc.ncbi.nlm.nih.gov]
- 5. A First-in-Human Phase I Study of the ATP-Competitive AKT Inhibitor Ipatasertib Demonstrates Robust and Safe Targeting of AKT in Patients with Solid Tumors PMC [pmc.ncbi.nlm.nih.gov]
- 6. Capivasertib, an AKT Kinase Inhibitor, as Monotherapy or in Combination With Fulvestrant in Patients With AKT1E17K-Mutant, ER-Positive Metastatic Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A high-throughput radiometric kinase assay PMC [pmc.ncbi.nlm.nih.gov]
- 8. reactionbiology.com [reactionbiology.com]
- 9. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.sg]



- 10. NanoBRET™ Target Engagement Intracellular Kinase Assay, Nonbinding Surface Format Technical Manual [promega.sg]
- 11. NanoBRET® TE Intracellular Kinase Assays [worldwide.promega.com]
- 12. promega.com [promega.com]
- To cite this document: BenchChem. [Selectivity Profile of AT7867 Dihydrochloride: A Kinase Inhibitor Comparison Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605655#selectivity-profile-of-at7867-dihydrochloride-across-the-kinome]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com